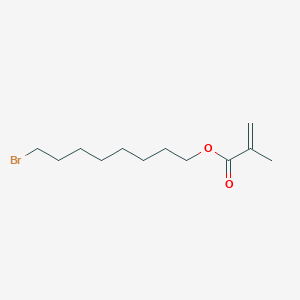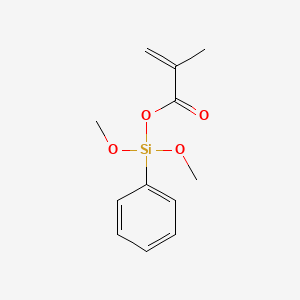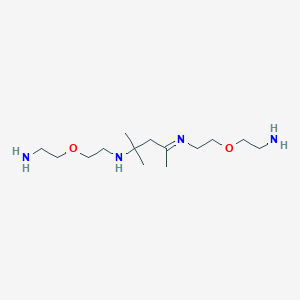
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester typically involves the esterification of methacrylic acid with 8-bromooctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: The compound can be used to modify biomolecules for various applications, including drug delivery and bioimaging.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester involves the reactivity of the bromine atom and the methacrylate group. The bromine atom can participate in nucleophilic substitution reactions, while the methacrylate group can undergo polymerization. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, octyl ester: Similar in structure but lacks the bromine atom.
2-Propenoic acid, methyl ester: Similar methacrylate group but different alkyl chain.
Uniqueness
The presence of the bromine atom in 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester makes it unique compared to other similar compounds. This bromine atom provides additional reactivity, allowing for a wider range of chemical modifications and applications .
Propriétés
Numéro CAS |
128055-30-1 |
|---|---|
Formule moléculaire |
C12H21BrO2 |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
8-bromooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21BrO2/c1-11(2)12(14)15-10-8-6-4-3-5-7-9-13/h1,3-10H2,2H3 |
Clé InChI |
USBNITSVNXBKQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)




phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)



